3,6-Dimethyloctane 3,6-Dimethyloctane
Brand Name: Vulcanchem
CAS No.: 15869-94-0
VCID: VC21044040
InChI: InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3
SMILES: CCC(C)CCC(C)CC
Molecular Formula: C10H22
Molecular Weight: 142.28 g/mol

3,6-Dimethyloctane

CAS No.: 15869-94-0

Cat. No.: VC21044040

Molecular Formula: C10H22

Molecular Weight: 142.28 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyloctane - 15869-94-0

CAS No. 15869-94-0
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
IUPAC Name 3,6-dimethyloctane
Standard InChI InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3
Standard InChI Key JEEQUUSFXYRPRK-UHFFFAOYSA-N
SMILES CCC(C)CCC(C)CC
Canonical SMILES CCC(C)CCC(C)CC

Chemical Structure and Identification

3,6-Dimethyloctane consists of an octane backbone with methyl groups positioned at the 3rd and 6th carbon atoms of the chain. The compound's systematic identification parameters are presented in the following table:

Identification ParameterValue
CAS Number15869-94-0
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
IUPAC Name3,6-dimethyloctane
InChIInChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3
InChI KeyJEEQUUSFXYRPRK-UHFFFAOYSA-N
SMILESCCC(C)CCC(C)CC
European Community (EC) Number809-872-4
ChEBI IDCHEBI:229319
DSSTox Substance IDDTXSID50871247

The structural arrangement of 3,6-dimethyloctane features branching at non-terminal positions, which significantly influences its physical properties and chemical reactivity compared to its linear isomer, decane, and other branched structural variants .

Physical and Chemical Properties

The physical and chemical properties of 3,6-dimethyloctane are characteristic of mid-chain branched alkanes and are summarized in the following comprehensive table:

PropertyValueSource
Physical State (25°C)Liquid
ColorColorless
Melting Point-53.99°C
Boiling Point160.81°C at 760 mmHg
Density0.7320 g/mL (20°C)
Refractive Index1.4115
Flash Point83.5±7.9°C
Vapor Pressure3.1±0.1 mmHg at 25°C
Water Solubility86.93 μg/L
LogP5.70
FormLiquid

The branching pattern in 3,6-dimethyloctane disrupts the molecular packing efficiency, resulting in weaker intermolecular forces compared to its linear counterpart. This structural characteristic explains its lower melting and boiling points relative to the linear isomer decane. The extremely low water solubility (86.93 μg/L) indicates its highly hydrophobic nature, which has implications for its environmental persistence and potential bioaccumulation .

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of 3,6-dimethyloctane has been comprehensively documented by the NIST Mass Spectrometry Data Center. The spectral data originated from research conducted by D. Henneberg at the Max-Planck Institute in Mulheim, Germany, and is cataloged in the NIST database (MS number 61792) . This reference spectrum is valuable for identification and quantification in analytical applications.

Spectral Interpretation

Mass spectral analysis of 3,6-dimethyloctane typically shows characteristic fragmentation patterns consistent with branched alkanes. The fragmentation occurs preferentially at the branching points, leading to distinctive mass-to-charge ratio (m/z) fragments that can be used for identification and differentiation from isomeric compounds .

Stereochemistry

3,6-Dimethyloctane contains two stereogenic centers at positions 3 and 6, resulting in three possible stereoisomers:

  • (3R,6R)-3,6-dimethyloctane - One enantiomer

  • (3S,6S)-3,6-dimethyloctane - The opposite enantiomer

  • (3R,6S)-3,6-dimethyloctane (or (3S,6R)) - The meso compound

The (3S,6S) isomer has been specifically characterized in PubChem with the distinct InChIKey: JEEQUUSFXYRPRK-UWVGGRQHSA-N . Additionally, Stenutz catalogs a (+)-3,6-dimethyloctane variant, which represents an optically active form capable of rotating plane-polarized light in a positive (clockwise) direction .

The stereochemical configuration significantly influences physical properties such as optical rotation, while generally having minimal impact on chemical reactivity unless stereospecific interactions are involved.

HazardClassificationSignal WordH-Statement
FlammabilityFlam. Liq. 3WarningH226: Flammable liquid and vapor
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation
Eye IrritationEye Irrit. 2AWarningH319: Causes serious eye irritation
STOT-SE (Respiratory)STOT SE 3WarningH335: May cause respiratory irritation
STOT-SE (Narcotic)STOT SE 3WarningH336: May cause drowsiness or dizziness

These classifications have been established based on safety evaluations reported in the chemical's Safety Data Sheet and PubChem listings .

Precautionary Measures

Based on the identified hazards, the following precautionary measures are recommended for safe handling:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources

  • P233: Keep container tightly closed

  • P240: Ground and bond container and receiving equipment

  • P241: Use explosion-proof electrical/ventilating/lighting equipment

  • P242: Use only non-sparking tools

  • P243: Take precautionary measures against static discharge

  • P261: Avoid breathing fumes, mist, spray, vapors

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

Environmental Considerations

Environmental Fate

The extremely low water solubility (86.93 μg/L) of 3,6-dimethyloctane indicates that it would primarily partition into sediments and biota rather than remain dissolved in aqueous environments. This hydrophobicity, combined with its branched structure, has implications for its environmental persistence .

Biodegradation

Research findings suggest that branched alkanes with the specific structural arrangement in 3,6-dimethyloctane exhibit significant resistance to biodegradation. Microorganisms typically struggle to utilize such compounds as sole carbon sources due to steric hindrance from the branching pattern, particularly when compared to linear alkanes. This recalcitrance contributes to environmental persistence in natural settings .

Emission Sources

3,6-Dimethyloctane has been identified among the volatile organic compounds (VOCs) emitted from alkyd resin enamel-coated particleboard, contributing to indoor air quality concerns in buildings and construction materials. These emissions may have implications for indoor air quality management and occupational exposure considerations .

Analytical Applications and Occurrences

Analytical Standards

3,6-Dimethyloctane serves as a reference compound in analytical chemistry, particularly for:

  • Gas chromatography calibration

  • Mass spectrometry reference standards

  • Retention index determination in complex hydrocarbon mixture analysis

Environmental Monitoring

The compound has been identified in environmental monitoring studies, particularly in:

  • VOC emissions from building materials and coatings

  • Indoor air quality assessments

  • Hydrocarbon mixture characterization in environmental samples

Regulatory Status

3,6-Dimethyloctane is subject to several regulatory frameworks:

  • Listed on the United States TSCA (Toxic Substances Control Act) Inventory

  • Registered in the European Chemicals Agency (ECHA) database

  • Included in the EPA Substance Registry System as "Octane, 3,6-dimethyl-"

Related Compounds and Comparative Analysis

Structural Derivatives

An important derivative compound is 3,6-Dimethyloctane-3,6-diol (C₁₀H₂₂O₂), which differs by having hydroxyl groups at positions 3 and 6. This derivative has:

  • CAS Number: 78-65-9

  • Significantly different physical properties due to the polar hydroxyl groups

  • Higher water solubility and different biological interactions

  • Distinct applications from the parent hydrocarbon

Isomeric Comparison

The properties of 3,6-dimethyloctane can be contrasted with those of its structural isomers:

IsomerDistinctive Structural FeatureNotable Differences
4,5-DimethyloctaneAdjacent methyl groups at positions 4,5Different fragmentation pattern in MS, slightly different physical properties
2,7-DimethyloctaneTerminal and near-terminal branchingGenerally higher volatility, different chromatographic retention
3,5-DimethyloctaneMethyl groups separated by one carbonDifferent stereochemical possibilities
Decane (unbranched)Linear structure with no branchingHigher melting/boiling points, different physical behavior

Each isomer exhibits distinct physical, chemical, and spectroscopic properties that enable differentiation in analytical applications .

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